4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride
CAS No.: 63639-45-2
Cat. No.: VC18458917
Molecular Formula: C15H23Cl2N3O2
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63639-45-2 |
|---|---|
| Molecular Formula | C15H23Cl2N3O2 |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-(1-ethylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |
| Standard InChI | InChI=1S/C15H22ClN3O2.ClH/c1-3-19-6-4-10(5-7-19)18-15(20)11-8-12(16)13(17)9-14(11)21-2;/h8-10H,3-7,17H2,1-2H3,(H,18,20);1H |
| Standard InChI Key | FNIXOHDRMXIPDB-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzamide core with distinct substituents that influence its physicochemical and biological behavior. The aromatic ring contains amino (–NH₂) and chloro (–Cl) groups at positions 4 and 5, respectively, while a methoxy (–OCH₃) group occupies position 2. The amide nitrogen is bonded to a 1-ethylpiperidin-4-yl group, which introduces basicity and enhances solubility in acidic conditions due to protonation.
Key Structural Features:
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Aromatic System: Chloro and amino groups enhance electron density, potentially affecting receptor binding.
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Piperidine Moiety: The 1-ethyl substitution on the piperidine ring increases lipophilicity, impacting blood-brain barrier permeability .
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Hydrochloride Salt: Improves aqueous solubility for pharmacological formulations.
Physicochemical Data
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves coupling a benzamide precursor with 1-ethyl-4-piperidine. A representative route includes:
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Benzamide Core Preparation: 5-Chloro-2-methoxy-4-nitrobenzoic acid is reduced to the corresponding amine, followed by protection of the amino group.
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Amide Bond Formation: The protected amine reacts with 1-ethyl-4-piperidine using carbodiimide-based coupling agents.
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Deprotection and Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.
Analytical Data
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 348.3 ([M+H]⁺).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 1.2 (t, 3H, CH₂CH₃), 3.1–3.4 (m, 6H, piperidine-H), 3.8 (s, 3H, OCH₃), 6.9 (s, 1H, Ar–H).
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¹³C NMR: 14.1 (CH₂CH₃), 52.3 (piperidine-C), 56.7 (OCH₃), 118.2–152.4 (aromatic carbons).
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Pharmacological Profile and Mechanism of Action
Serotonin 5-HT₄ Receptor Agonism
Structurally related benzamides, such as fluoroclebopride (CAS 154540-49-5), demonstrate high affinity for serotonin 5-HT₄ receptors ( nM) . These receptors regulate gastrointestinal motility, and agonists are investigated for treating irritable bowel syndrome (IBS) and chronic constipation. The 1-ethylpiperidinyl group in this compound may enhance receptor binding compared to earlier analogs like cisapride, which suffered from cardiac toxicity due to hERG channel inhibition .
Dopamine Receptor Modulation
Benzamide derivatives often exhibit dual activity at dopamine D₂/D₃ receptors. For example, fluoroclebopride shows values of 0.95 nM (D₂-like) and 5.46 nM (D₃) . While direct data for 4-amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride are unavailable, its structural similarity suggests potential antipsychotic or antiemetic applications .
Comparative Analysis with Structural Analogs
Future Research Directions
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Receptor Binding Assays: Quantify affinity for 5-HT₄, D₂, and off-target receptors.
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In Vivo Efficacy Studies: Evaluate prokinetic effects in animal models of constipation.
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Formulation Development: Explore sustained-release tablets or intravenous preparations.
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